molecular formula C8H9IN2O2 B1405115 Ethyl 2-amino-5-iodonicotinate CAS No. 848093-36-7

Ethyl 2-amino-5-iodonicotinate

Cat. No. B1405115
M. Wt: 292.07 g/mol
InChI Key: AUERJZVFGXIAMG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-iodonicotinate is a chemical compound with the CAS Number: 848093-36-7 . It has a molecular weight of 292.08 and its IUPAC name is ethyl 2-amino-5-iodonicotinate . It is a light-yellow to yellow powder or crystals .


Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-5-iodonicotinate is C8H9IN2O2 . The InChI code is 1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-iodonicotinate is a light-yellow to yellow powder or crystals . It has a molecular weight of 292.07 g/mol. The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-amino-5-iodonicotinate is involved in various synthetic processes. For instance, it can be metalated using a mixed lithium-cadmium base in tetrahydrofuran, subsequently converting into derivatives like ethyl 3-iodopicolinate and -isonicotinate. These derivatives have been used in one-pot palladium-catalyzed cross-coupling reactions/cyclizations to form compounds like dipyridopyrimidinones, which exhibit good bactericidal and fungicidal activities, as well as cytotoxic activities against certain cancer cell lines (Bentabed-Ababsa et al., 2010).

Antimicrobial Studies

Modifications of ethyl 2-amino-5-iodonicotinate derivatives have shown antimicrobial activities against various bacterial and fungal strains. For example, derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate have been studied for their activities against bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as fungi like Candida albicans (Desai, Bhatt, & Joshi, 2019).

Chemical Structure and Stability Studies

Studies on the chemical structure of related compounds, such as ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, contribute to understanding the stability and reactivity of ethyl 2-amino-5-iodonicotinate. These insights are crucial for its application in more complex chemical syntheses (Eichler, Rooney, & Williams, 1976).

Application in Organic–Inorganic Photodiode Fabrication

Derivatives of ethyl 2-amino-5-iodonicotinate have been investigated for their use in the fabrication of organic–inorganic photodiodes. Studies have focused on the photovoltaic properties of these derivatives and their potential applications in technology (Zeyada, El-Nahass, & El-Shabaan, 2016).

Cancer Treatment Research

Research into the structure-activity relationship and molecular mechanisms of related compounds, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, has demonstrated promising results in mitigating drug resistance in cancer cells, highlighting the potential of ethyl 2-amino-5-iodonicotinate derivatives in cancer treatment (Das et al., 2009).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

ethyl 2-amino-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERJZVFGXIAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-iodonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yoon - 1989 - search.proquest.com
… iodine monochloride in methanol to give ethyl 2-amino- 5-iodonicotinate (28). Another iodination … product or the other side products of ethyl 2-amino-5-iodonicotinate (28) were the only …
Number of citations: 2 search.proquest.com

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